molecular formula C5H5F2N3O2 B7811353 1-(2,2-difluoroethyl)-5-nitro-1H-pyrazole

1-(2,2-difluoroethyl)-5-nitro-1H-pyrazole

Cat. No.: B7811353
M. Wt: 177.11 g/mol
InChI Key: GQNSMAXXKJKFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoroethyl)-5-nitro-1H-pyrazole is a nitrogen-rich, fluorinated heterocyclic compound designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The pyrazole core is a privileged scaffold in pharmaceutical development, frequently found in compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial agents . The incorporation of a 2,2-difluoroethyl chain at the N-1 position is a strategic modification known to influence the molecule's physicochemical properties, such as increasing metabolic stability and altering lipophilicity, which can enhance the potency and selectivity of resulting drug candidates . The nitro group at the 5-position serves as a versatile handle for further synthetic elaboration via nucleophilic aromatic substitution or reduction to an aniline, enabling the construction of more complex molecular architectures. As such, this chemical is a valuable building block for the synthesis of compound libraries, the development of new soluble epoxide hydrolase (sEH) inhibitors, and the exploration of structure-activity relationships in agrochemical and pharmaceutical research . This product is intended for research applications only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-5-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3O2/c6-4(7)3-9-5(10(11)12)1-2-8-9/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNSMAXXKJKFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 1 2,2 Difluoroethyl 5 Nitro 1h Pyrazole and Its Analogs

Historical and Current Approaches to Pyrazole (B372694) Ring Formation

The pyrazole nucleus is a foundational structural motif in a vast array of pharmaceuticals and agrochemicals. Its synthesis has been a subject of intense study for over a century, leading to the development of several robust methods for its construction. These methods primarily revolve around the formation of the five-membered ring through the reaction of a C3 component with a hydrazine-based N-N component.

Cyclocondensation Reactions in Pyrazole Synthesis

The most traditional and widely employed route to the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. This approach, often referred to as the Knorr pyrazole synthesis, is a versatile and straightforward method for creating polysubstituted pyrazoles. The reaction proceeds by the condensation of a hydrazine with a β-dicarbonyl compound, β-ketoester, or α,β-unsaturated ketone, followed by cyclization and dehydration to form the aromatic pyrazole ring. slideshare.netresearchgate.net

The choice of reactants dictates the substitution pattern of the final product. For the synthesis of a 5-nitropyrazole derivative, a potential strategy involves using a dicarbonyl precursor that already contains or can be a precursor to the nitro group. However, a more common approach is to introduce the nitro group after the pyrazole ring has been formed. google.com For instance, pyrazole can be nitrated using a mixture of concentrated nitric and sulfuric acid to yield 4-nitropyrazole. slideshare.net The synthesis of 1-substituted pyrazoles can be achieved by using a substituted hydrazine. For example, reacting a 1,3-dicarbonyl compound with methylhydrazine can produce 1-methyl-substituted pyrazoles. google.com

A key challenge in the cyclocondensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines is the control of regioselectivity, which can lead to mixtures of isomers. google.com To overcome this, strategies using reactants with inherent electronic or steric biases are often employed.

Table 1: Examples of Pyrazole Synthesis via Cyclocondensation

C3-PrecursorHydrazine DerivativeProductYieldReference
BenzoylacetonePhenylhydrazine1,3-Diphenyl-5-methylpyrazoleNot specified slideshare.net
Ethyl acetoacetatePhenylhydrazine3-Methyl-1-phenyl-1H-pyrazol-5-olNot specified slideshare.net
Diethyl oxalate3,3-Dimethoxybutan-2-one / Hydrazine5-Acetyl-1H-pyrazole-3-carboxylic acid26% (after purification) scirp.org
(Ethoxymethylene)malononitrileAryl hydrazines5-Amino-1-aryl-1H-pyrazole-4-carbonitrilesGood rsc.org

1,3-Dipolar Cycloaddition Strategies

A powerful alternative for constructing the pyrazole ring is the [3+2] cycloaddition reaction, specifically using 1,3-dipoles like diazo compounds or nitrile imines. researchgate.net In this approach, a diazo compound reacts with an alkyne (a dipolarophile) to form the pyrazole ring in a single, often highly regioselective, step. This method is particularly valuable as it can provide access to pyrazoles that are difficult to obtain through classical condensation methods. researchgate.net

The diazo compounds can be generated in situ from precursors like N-tosylhydrazones, which enhances the safety and practicality of the procedure. bohrium.com The reaction of these in situ generated diazo compounds with terminal alkynes can furnish 3,5-disubstituted pyrazoles. researchgate.net Similarly, nitrile imines, generated from hydrazonoyl halides, react with alkynes to yield 1,3,5-trisubstituted pyrazoles. researchgate.net For the synthesis of a 5-nitropyrazole, one could envision a cycloaddition between a nitro-substituted dipolarophile or a diazo compound bearing a nitro group precursor. A base-mediated reaction of α-diazo-β-ketosulfones with nitroalkenes has been reported to afford sulfonylpyrazoles with excellent regioselectivity and yield. nih.gov

Table 2: Examples of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

1,3-Dipole SourceDipolarophileCatalyst/ConditionsProduct ScopeReference
Nitrile iminesNinhydrin-derived Morita–Baylis–Hillman carbonatesNot specified1,3,5-Trisubstituted pyrazoles researchgate.net
Diazo compounds (from N-tosylhydrazones)Terminal alkynesNot specified3,5-Disubstituted pyrazoles bohrium.com
α-Diazo-β-ketosulfoneNitroalkenesBase-mediatedSulfonylpyrazoles nih.gov

Transition Metal-Catalyzed Pyrazole Synthesis

In recent years, transition metal catalysis has emerged as a sophisticated tool for the synthesis of heterocyclic compounds, including pyrazoles. These methods offer novel reaction pathways and can provide access to complex pyrazole derivatives with high efficiency and selectivity. acs.org Transition metals like palladium, copper, nickel, and cobalt can catalyze various C-C and C-N bond-forming reactions that are key to constructing the pyrazole ring. acs.orgbeilstein-journals.org

One strategy involves the transition-metal-catalyzed C-H functionalization of pre-existing pyrazole rings, allowing for the introduction of substituents without the need for pre-functionalized starting materials. acs.org Another approach is the catalytic cyclization of appropriate precursors. For instance, palladium and copper catalysts have been used in cascade reactions involving an Ugi-azide reaction followed by hetero-annulation to synthesize complex tetrazole-indole hybrids, a strategy that could be adapted for pyrazole synthesis. semanticscholar.org While direct catalytic synthesis of the core pyrazole ring is less common than cyclocondensation or cycloaddition, metal catalysts play a crucial role in the subsequent functionalization and diversification of the pyrazole scaffold.

Introduction of the 2,2-Difluoroethyl Moiety

The incorporation of fluorine-containing groups into organic molecules is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability and lipophilicity. The 2,2-difluoroethyl group is particularly interesting as it can act as a lipophilic hydrogen bond donor. acs.org Attaching this group to the N1 position of the 5-nitropyrazole core can be achieved through two primary strategies: direct alkylation of the pre-formed heterocycle or by using a precursor that already contains the difluoroethyl group.

Direct Difluoroethylation of Heterocyclic Scaffolds

Direct N-alkylation of a pyrazole is a common method for introducing substituents at the nitrogen atom. For the target molecule, this would involve the reaction of 5-nitro-1H-pyrazole with a suitable 2,2-difluoroethylating agent. The pyrazole N-H bond is weakly acidic and can be deprotonated with a base, followed by nucleophilic attack on an electrophilic difluoroethyl source. chemicalbook.com

Alternatively, acid-catalyzed N-alkylation methods have been developed using trichloroacetimidates as the alkylating agents, which avoids the need for strong bases. chemicalbook.com While direct difluoromethylation of heterocycles via photoredox catalysis has been reported, methods for direct difluoroethylation are less common. A plausible route would involve reacting 5-nitropyrazole with a 2,2-difluoroethyl halide (e.g., 2-bromo-1,1-difluoroethane) or a 2,2-difluoroethyl triflate under basic conditions.

Table 3: Potential Reagents for Direct Difluoroethylation

Reagent TypeExample ReagentProposed ReactionKey Considerations
Alkyl Halide2-Bromo-1,1-difluoroethaneSN2 alkylation of 5-nitropyrazole anionRequires basic conditions; potential for side reactions.
Alkyl Sulfonate2,2-Difluoroethyl tosylateSN2 alkylation of 5-nitropyrazole anionGood leaving group; often cleaner than halide reactions.
Imidate2,2-Difluoroethyl trichloroacetimidateAcid-catalyzed alkylationAvoids strong base; regioselectivity may be an issue. chemicalbook.com

Precursor-Based Strategies for Difluoroethyl Group Incorporation

An alternative and often more regioselective approach is to start with a hydrazine derivative that already bears the desired 2,2-difluoroethyl group. This precursor, 2,2-difluoroethylhydrazine, can then be used in a classical Knorr-type cyclocondensation reaction with a suitable C3 synthon to construct the pyrazole ring.

The synthesis of 2,2-difluoroethylhydrazine itself would be a key initial step. This could potentially be achieved from 2,2-difluoroethanol, a commercially available starting material. Conversion of the alcohol to a halide or sulfonate, followed by reaction with hydrazine, would yield the desired precursor. This difluoroethyl-substituted hydrazine would then react with a dicarbonyl compound capable of producing the 5-nitro substituent upon cyclization or in a subsequent step. For example, reaction with a malonic ester derivative followed by cyclization, hydrolysis, decarboxylation, and nitration could lead to the target molecule. This precursor-based approach offers excellent control over the position of the N-substituent, circumventing the regioselectivity issues often encountered in the direct alkylation of unsymmetrical pyrazoles.

Regioselective Considerations in Difluoroethylation

The introduction of a 2,2-difluoroethyl group onto a pyrazole ring is a critical step in the synthesis of the target compound. The primary challenge lies in controlling the regioselectivity of the N-alkylation reaction for an unsymmetrically substituted or N-unsubstituted pyrazole, which can lead to a mixture of N1 and N2 isomers.

The regioselectivity of N-alkylation of pyrazoles is influenced by several factors, including the nature of the substituent on the pyrazole ring, the alkylating agent, the base used, and the reaction solvent. Studies on the alkylation of substituted pyrazoles have shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents can dramatically increase the regioselectivity of pyrazole formation from 1,3-diketones and monosubstituted hydrazines. conicet.gov.ar This principle can be extended to the direct alkylation of a pre-formed pyrazole ring. For instance, in the synthesis of fluorinated tebufenpyrad (B1682729) analogs, the reaction between a non-symmetrical 1,3-diketone and methylhydrazine showed significantly improved regioselectivity in favor of one isomer when conducted in HFIP compared to ethanol (B145695). conicet.gov.ar This suggests that for a precursor like 5-nitropyrazole, alkylation with a 2,2-difluoroethyl halide or equivalent electrophile in a fluorinated alcohol could favor the formation of the desired 1-(2,2-difluoroethyl)-5-nitro-1H-pyrazole isomer.

Another strategy to achieve regioselectivity is through a directed synthesis where the pyrazole ring is formed from a hydrazine already bearing the desired substituent. For example, a (2,2-difluoroethyl)hydrazine (B3183847) could be reacted with a suitable three-carbon synthon to form the pyrazole ring directly, thus avoiding the issue of N-alkylation regioselectivity altogether.

Alternatively, methods involving the [3+2] cycloaddition of nitrile imines with alkenes or alkynes offer a powerful and often regioselective route to pyrazoles. nih.govnih.gov A strategy could involve a masked difluorodiazoethane reagent, which undergoes cycloaddition with an electron-deficient alkyne to construct the difluoromethyl-substituted pyrazole core in a highly regioselective manner. nih.gov

Regioselective Nitration of Pyrazole Derivatives

The nitration of pyrazole is a classic electrophilic aromatic substitution. The position of nitration is heavily influenced by the reaction conditions and the nature of substituents already present on the pyrazole ring. rrbdavc.orgsemanticscholar.org The pyrazole ring is an electron-rich heterocycle, but protonation under strongly acidic conditions deactivates it towards electrophilic attack. rrbdavc.org Therefore, nitration is typically carried out under conditions that generate a potent electrophile (NO₂⁺) while minimizing ring deactivation.

For an N-substituted pyrazole, such as 1-(2,2-difluoroethyl)-1H-pyrazole, electrophilic substitution preferentially occurs at the C4 position. rrbdavc.orgscribd.com To achieve the desired C5-nitro substitution, alternative strategies are required, such as directing group effects, rearrangement pathways, or construction of the ring with the nitro group already in place.

Standard nitration protocols involve the use of a mixture of concentrated nitric acid and a strong acid like sulfuric acid (H₂SO₄) or trifluoroacetic anhydride (B1165640) (TFAA). scribd.comresearchgate.net These reagents generate the highly electrophilic nitronium ion (NO₂⁺).

Mixed Acid (HNO₃/H₂SO₄): This is a common and powerful nitrating system. However, for pyrazole itself, it tends to yield 4-nitropyrazole. scribd.comnih.gov For N-substituted pyrazoles, the C4 position remains the most susceptible to attack.

Nitric Acid/Trifluoroacetic Anhydride (HNO₃/TFAA): This system is also effective for the nitration of various five-membered heterocycles, including pyrazoles, affording mononitro derivatives. semanticscholar.orgresearchgate.net For N-methylpyrazole, this system has been shown to produce the 4-nitro product. semanticscholar.org

N-Nitropyrazole Reagents: Recently, N-nitropyrazoles themselves have been developed as versatile and powerful nitrating agents, capable of nitrating aromatic compounds under milder conditions, often catalyzed by Lewis acids like Yb(OTf)₃. acs.org

Direct electrophilic nitration to obtain the C5-nitro isomer on a pre-formed 1-substituted pyrazole is challenging due to the electronic preference for C4 substitution. Therefore, achieving the this compound structure via this method is not straightforward.

A well-established method to obtain 3- or 5-nitropyrazoles involves the thermal or acid-catalyzed rearrangement of an N-nitropyrazole intermediate. nih.govacs.org This pathway offers a regiochemical outcome that is different from direct C-nitration.

The general process is a two-step reaction:

N-Nitration: Pyrazole is first nitrated on a nitrogen atom using reagents like acetyl nitrate (B79036) or HNO₃/Ac₂O. This forms N-nitropyrazole. nih.gov

Rearrangement: The N-nitropyrazole is then heated, often in an organic solvent, causing the nitro group to migrate to a carbon atom on the ring. nih.govacs.org This rearrangement typically yields the 3-nitropyrazole (which is tautomeric with 5-nitropyrazole).

For example, N-nitropyrazole can be rearranged in sulfuric acid at room temperature to produce 4-nitropyrazole, while thermal rearrangement can lead to 3(5)-nitropyrazole. nih.gov This rearrangement provides a viable route to the 5-nitro-1H-pyrazole scaffold needed for the target molecule. The synthesis could proceed by first forming 3(5)-nitropyrazole via rearrangement, followed by the regioselective difluoroethylation at the N1 position. The presence of the nitro group at C3(5) would further influence the regioselectivity of the subsequent N-alkylation step.

Convergent and Linear Synthetic Routes to this compound

Synthetic Strategy Description Advantages Disadvantages
Linear Synthesis Reactants are added sequentially in a step-by-step manner to build the final molecule. chemistnotes.comConceptually simple to plan.Inefficient for long sequences, lower overall yield. pediaa.comyoutube.com
Convergent Synthesis Key fragments are synthesized independently and then combined to form the final product. chemistnotes.comHigher overall yield, greater efficiency, more flexibility. wikipedia.orgchemistnotes.comMay require more complex planning and synthesis of fragments.

A plausible linear synthesis for this compound would likely involve the following sequence, which must carefully address the regioselectivity at each stage:

Synthesis of 3(5)-Nitropyrazole: Starting with pyrazole, an N-nitration followed by thermal rearrangement would yield 3(5)-nitropyrazole. nih.govacs.org

Regioselective N-alkylation: The 3(5)-nitropyrazole would then be alkylated with a suitable 2,2-difluoroethylating agent (e.g., 2,2-difluoroethyl tosylate or 1-bromo-2,2-difluoroethane). The regioselectivity of this step is crucial. The electron-withdrawing nitro group would influence the site of alkylation, and reaction conditions (solvent, base) would need to be optimized to favor the desired N1 isomer, yielding this compound and its 3-nitro isomer. Separation of these isomers would be a critical final step.

An alternative linear route could reverse the order of substitution:

Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole: Alkylation of pyrazole with a 2,2-difluoroethylating agent. This would likely produce a mixture of 1- and 2-alkylated isomers that would require separation.

Nitration: The purified 1-(2,2-difluoroethyl)-1H-pyrazole would then be nitrated. As discussed, direct nitration would predominantly yield the 4-nitro isomer. Achieving the 5-nitro isomer would be challenging and might require a more complex, multi-step directed lithiation and nitration sequence.

Given these challenges, the first linear route appears more synthetically viable.

Convergent strategies often employ one-pot or multicomponent reactions (MCRs) to assemble complex molecules efficiently. mdpi.combeilstein-journals.org MCRs combine three or more reactants in a single reaction vessel to form a product that incorporates portions of all reactants, offering high atom economy and procedural simplicity. mdpi.comnih.gov

A convergent, multicomponent approach to this compound could be envisioned as follows:

[3+2] Cycloaddition: The most common method for pyrazole synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. thieme-connect.comjocpr.com A convergent approach would involve the reaction of (2,2-difluoroethyl)hydrazine (Fragment A) with a nitro-containing 1,3-dielectrophile (Fragment B), such as nitromalondialdehyde or a related synthon.

This reaction could potentially be performed in a one-pot fashion. For instance, various substituted pyrazoles have been synthesized in good yields via one-pot, multicomponent reactions. beilstein-journals.orgthieme-connect.comijsrch.com One such strategy involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form a pyrazoline intermediate, which is then oxidized in situ to the pyrazole. thieme-connect.com Adapting this to the target molecule would require a difluoroethyl-substituted hydrazine and functionalized carbonyl precursors that would install the nitro group at the desired position. For example, the reaction between hydrazones and nitroolefins has been used to create tetrasubstituted pyrazoles regioselectively, which could be adapted for this synthesis. researchgate.net

Green Chemistry Principles in Synthetic Route Design (e.g., atom economy, solvent selection)

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. Key areas of focus include the strategic selection of reagents and solvents to improve atom economy, reduce waste, and minimize the use of hazardous materials.

Atom Economy in the Synthesis of the Pyrazole Core and its Functionalization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. mdpi.com For the synthesis of this compound, this principle can be applied to both the formation of the pyrazole ring and its subsequent functionalization.

Traditional methods for pyrazole synthesis, such as the Knorr pyrazole synthesis, often involve condensation reactions that can have a lower atom economy due to the formation of stoichiometric byproducts like water. nih.gov However, modern approaches, including one-pot multicomponent reactions, can significantly improve atom economy by incorporating all or most of the atoms from the starting materials into the final product. nih.govnih.gov

The nitration of the pyrazole ring is a key step where atom economy can be a concern. Classical nitration methods often employ a mixture of concentrated nitric acid and sulfuric acid, which generates significant amounts of acidic waste. nih.gov A greener alternative involves the use of milder and more selective nitrating agents. For instance, a method for the synthesis of 3-nitropyrazole (a related compound) has been reported using oxone as the nitrating agent in water, which represents a more environmentally friendly approach. nih.gov This method avoids the use of strong, corrosive acids and reduces the generation of hazardous waste.

The introduction of the 2,2-difluoroethyl group onto the pyrazole nitrogen is another critical step. Traditional N-alkylation reactions may use alkyl halides and a strong base in an organic solvent, leading to the formation of salt byproducts and the use of volatile organic compounds (VOCs). A greener alternative is the use of phase-transfer catalysis (PTC), which can be performed without a solvent or in an aqueous medium, thereby increasing atom economy and reducing solvent waste. researchgate.net

Below is a comparative table illustrating the potential improvements in atom economy for key synthetic steps.

Reaction Step Traditional Method Greener Alternative Key Green Chemistry Advantage
Nitration Conc. HNO₃/H₂SO₄Oxone in WaterAvoids strong acids, reduces acidic waste. nih.gov
N-alkylation Alkyl halide, strong base in organic solventPhase-transfer catalysis (PTC) with 2,2-difluoroethylating agentReduces/eliminates organic solvents, minimizes salt byproducts. researchgate.netnih.gov

Solvent Selection and Greener Reaction Conditions

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. uniroma1.it The principles of green chemistry encourage the use of safer, more environmentally benign solvents, or ideally, the elimination of solvents altogether.

In the context of synthesizing this compound, several opportunities exist to implement greener solvent choices:

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. thieme-connect.com The use of water as a solvent for the nitration step, as demonstrated in the synthesis of 3-nitropyrazole with oxone, is a significant improvement over traditional methods. nih.gov Similarly, certain phase-transfer catalyzed N-alkylation reactions can be performed in water. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent, often referred to as solid-state or neat reactions, can eliminate solvent waste entirely. nih.gov Phase-transfer catalysis for N-alkylation of pyrazoles has been successfully carried out under solvent-free conditions. researchgate.net Microwave-assisted organic synthesis (MAOS) can also facilitate solvent-free reactions, often leading to shorter reaction times and higher yields. nih.gov

Ionic Liquids: Ionic liquids are salts that are liquid at or near room temperature and have negligible vapor pressure, which reduces air pollution. They can be used as recyclable catalysts and solvents in various organic transformations, including the synthesis of pyrazole derivatives. ekb.eg

Bio-based Solvents: Replacing traditional petroleum-derived solvents with those derived from renewable feedstocks, such as ethanol or 2-methyltetrahydrofuran (B130290) (2-MeTHF), can reduce the environmental footprint of the synthesis.

The following table provides a summary of greener solvent alternatives and reaction conditions applicable to the synthesis of the target compound and its analogs.

Green Chemistry Approach Description Application in Pyrazole Synthesis Reference
Aqueous Synthesis Using water as the reaction medium.Nitration and N-alkylation steps. nih.govthieme-connect.com
Solvent-Free Synthesis Reactions conducted without a solvent, often with grinding or microwave irradiation.N-alkylation of the pyrazole ring. nih.govresearchgate.net
Phase-Transfer Catalysis (PTC) Facilitates the reaction between reactants in different phases, often allowing for the use of water or no solvent.N-alkylation of pyrazoles. researchgate.netnih.govresearchgate.net
Microwave-Assisted Synthesis Use of microwave energy to accelerate reactions, often reducing reaction times and enabling solvent-free conditions.Synthesis of pyrazole derivatives. nih.gov

By integrating these green chemistry principles into the synthetic design for this compound, it is possible to develop a process that is not only efficient but also significantly less harmful to the environment.

Chemical Reactivity and Transformation Pathways of 1 2,2 Difluoroethyl 5 Nitro 1h Pyrazole

Reactivity Profile of the Nitro Group

The 5-nitro group is a powerful electron-withdrawing substituent that profoundly influences the reactivity of the pyrazole (B372694) ring. It deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic reactions. The nitro group itself is also a site for significant chemical transformations, primarily involving substitution or reduction.

Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic systems bearing strongly electron-withdrawing groups like a nitro moiety. libretexts.orgrsc.org For an SNAr reaction to proceed readily, a good leaving group, typically a halide, must be present on the ring, positioned ortho or para to the activating nitro group. libretexts.orgyoutube.com In the case of 1-(2,2-difluoroethyl)-5-nitro-1H-pyrazole, there is no inherent leaving group on the pyrazole ring.

However, if a leaving group is introduced at the C3 or C4 position, the molecule would be highly susceptible to nucleophilic attack. For instance, in the closely related compound 1-(2,2-difluoroethyl)-3-iodo-5-nitro-1H-pyrazole, the iodine atom at the C3 position is readily displaced by various nucleophiles, such as amines and thiols. vulcanchem.com This demonstrates that the 5-nitro group effectively activates the C3 position for SNAr. While the nitro group itself can sometimes be displaced by potent nucleophiles, this is a less common pathway. The primary role of the nitro group in this context is to lower the electron density of the pyrazole ring, thereby facilitating the addition-elimination mechanism characteristic of SNAr reactions. nih.gov

Table 1: Potential SNAr Reactions on Substituted 5-Nitro-1H-Pyrazoles An interactive data table based on established reactivity principles.

Position of Leaving Group (LG)Activating GroupExample NucleophileExpected Product
C3-LG5-NO₂R-NH₂ (Amine)3-Amino-1-(2,2-difluoroethyl)-5-nitro-1H-pyrazole
C3-LG5-NO₂R-SH (Thiol)1-(2,2-difluoroethyl)-5-nitro-3-(thioether)-1H-pyrazole
C4-LG5-NO₂R-O⁻ (Alkoxide)4-Alkoxy-1-(2,2-difluoroethyl)-5-nitro-1H-pyrazole

The reduction of the nitro group is one of the most fundamental transformations for nitroaromatic and nitroheteroaromatic compounds. wikipedia.org This reaction converts the strongly electron-withdrawing and meta-directing (in benzene (B151609) systems) nitro group into a strongly electron-donating amino group, which dramatically alters the chemical properties of the molecule. nih.gov

A variety of methods are effective for this transformation. Catalytic hydrogenation is a common and efficient approach, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. wikipedia.orgorganic-chemistry.org For the analogous compound, 1-(2,2-difluoroethyl)-3-iodo-5-nitro-1H-pyrazole, catalytic hydrogenation with Pd/C successfully reduces the nitro group to yield 1-(2,2-difluoroethyl)-3-iodo-5-amino-1H-pyrazole. vulcanchem.com This indicates a high probability of success for the same transformation on the title compound.

Other well-established methods include the use of metals in acidic media, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl), or the use of tin(II) chloride (SnCl₂). wikipedia.orgorganic-chemistry.org These methods are known for their reliability and tolerance to various functional groups. The resulting 1-(2,2-difluoroethyl)-5-amino-1H-pyrazole is a key intermediate, as the amino group can undergo a wide range of further reactions, such as diazotization or acylation.

Table 2: Common Reagents for Nitro Group Reduction An interactive data table summarizing standard reduction methods.

Reagent SystemTypical ConditionsProduct FunctionalitySelectivity Notes
H₂, Pd/CRoom temperature to mild heating, 1-5 atm H₂Amine (-NH₂)Highly efficient; may reduce other groups (e.g., alkenes).
H₂, Raney NiRoom temperature to mild heating, H₂ atmosphereAmine (-NH₂)Useful when dehalogenation is a concern. wikipedia.org
Fe, HCl or CH₃COOHRefluxAmine (-NH₂)Classic, cost-effective method.
SnCl₂, HClRoom temperature or mild heatingAmine (-NH₂)Mild conditions, good for sensitive substrates.
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or biphasic systemAmine (-NH₂)Often used for selective reduction of one of two nitro groups.

Transformations Involving the 2,2-Difluoroethyl Substituent

The 2,2-difluoroethyl group (-CH₂CHF₂) imparts unique properties to the molecule, including increased lipophilicity and metabolic stability, which are desirable in medicinal chemistry. Its reactivity is centered on the C-F and C-H bonds.

The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the C-F bonds in the 2,2-difluoroethyl group generally inert to standard chemical conditions. This robustness is a key reason for the inclusion of fluorinated motifs in bioactive molecules. However, under specific catalytic conditions, these bonds can be induced to react. For example, modern synthetic methods have been developed that involve a β-fluoride elimination from related structures as a key step in forming new C-C bonds, often mediated by transition metals like palladium. nih.govd-nb.info These advanced techniques are not considered part of the general reactivity profile but represent potential pathways for complex molecular engineering.

While the C-F bonds are strong, the C-H bond on the difluoromethyl carbon (-CHF₂) is acidic and can act as a hydrogen bond donor. [7 of initial search] This acidity, while weak, opens up the possibility for deprotonation using very strong bases to generate a carbanionic species. This difluoro-stabilized anion could then, in principle, react with various electrophiles, allowing for the construction of more complex side chains. However, this transformation requires harsh conditions, such as the use of a Brønsted superbase. [8 of initial search]

A more common approach for derivatization involves reactions that functionalize the entire substituent or utilize it as a building block. The direct C-H difluoromethylation of heterocycles is a widely studied area, indicating the value of introducing this group. rsc.orgnih.gov The functionalization of the existing 2,2-difluoroethyl group on the pyrazole would likely proceed via radical mechanisms or by leveraging the acidity of the C-H bond under specialized conditions.

Electrophilic and Nucleophilic Reactions of the Pyrazole Ring System

The aromatic pyrazole ring possesses a distinct reactivity pattern influenced by the two nitrogen atoms and the substituents. imperial.ac.uk

Electrophilic Reactions: The pyrazole ring is an electron-rich heterocycle and is generally reactive towards electrophilic aromatic substitution (SEAr). rrbdavc.orgslideshare.net In an unsubstituted pyrazole, electrophilic attack occurs preferentially at the C4 position, as attack at C3 or C5 would lead to a less stable cationic intermediate with a positive charge adjacent to the pyridinic nitrogen. rrbdavc.org However, in this compound, the presence of the powerful electron-withdrawing nitro group at the C5 position strongly deactivates the entire ring system towards electrophiles. libretexts.orgmasterorganicchemistry.com While any potential electrophilic substitution would still be directed to the C4 position, the reaction would require significantly harsher conditions compared to an activated or unsubstituted pyrazole.

Nucleophilic Reactions: Conversely, the electron-withdrawing nitro group makes the pyrazole ring electron-deficient and thus more susceptible to nucleophilic attack. mdpi.com While pyrazole itself is not reactive towards nucleophiles, the 5-nitro substituent activates the ring for such reactions. imperial.ac.uk The most likely sites for nucleophilic attack would be the electron-poor C3 and C4 positions. Nucleophilic substitution of hydrogen (SNAr-H) at these positions is a possible, albeit challenging, transformation that typically requires a strong nucleophile and often an oxidizing agent to restore aromaticity after the initial addition.

Acid-Base Properties and Tautomeric Considerations

The acid-base properties of this compound are influenced by the electronic effects of its substituents. The pyrazole ring itself is a weak base, with the pyridine-like nitrogen (N2) being the primary site of protonation. nih.gov However, the presence of the strongly electron-withdrawing nitro group at the C5 position significantly reduces the basicity of the pyrazole ring. Conversely, the electron-withdrawing nature of the nitro group and the difluoroethyl group is expected to increase the acidity of the pyrazole N-H proton in its corresponding unsubstituted precursor. In the case of this compound, the N1 position is substituted, so it does not have an acidic N-H proton. The basicity is primarily associated with the N2 atom, though it is considerably weakened.

Tautomerism is a key consideration in the chemistry of pyrazoles. nih.gov For pyrazoles with substituents at the 3 and 5 positions, annular tautomerism can occur, where the hydrogen atom on the ring nitrogen can migrate between the two nitrogen atoms. However, in this compound, the nitrogen at the N1 position is substituted with a 2,2-difluoroethyl group, which precludes annular tautomerism.

While annular tautomerism is blocked, other forms of tautomerism, such as nitro-aci-nitro tautomerism, could theoretically occur, although they are generally less significant for nitro-aromatic compounds under normal conditions. The equilibrium would heavily favor the nitro form.

Computational studies on substituted pyrazolones have shown that the relative stabilities of tautomers are influenced by factors such as the presence of an aromatic ring, the nature of the substituents (electron-donating or withdrawing), and solvent effects. kashanu.ac.irnih.govkashanu.ac.ir For instance, in 4-acyl pyrazolones, the existence of an aromatic ring and a keto tautomer are stabilizing factors. kashanu.ac.irkashanu.ac.ir DFT calculations on pyrazolone (B3327878) derivatives have been used to evaluate keto-enol tautomerism and predict equilibrium constants. nih.gov Although not directly applicable to the nitro tautomerism of the target compound, these studies highlight the powerful role of computational chemistry in understanding tautomeric equilibria in pyrazole systems.

Mechanistic Investigations of Key Transformations

The reactivity of this compound is largely dictated by the electron-deficient nature of the pyrazole ring, a consequence of the potent electron-withdrawing nitro group. This electronic characteristic makes the ring susceptible to nucleophilic attack.

Identification of Reaction Intermediates

A key transformation for nitro-substituted aromatic and heteroaromatic compounds is nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the electron-deficient ring, leading to the formation of a stable anionic intermediate known as a Meisenheimer complex . wikipedia.orgmdpi.com For this compound, a nucleophile would likely attack the carbon atom bearing the nitro group (C5) or other susceptible positions on the pyrazole ring.

The formation of a Meisenheimer complex as a reaction intermediate in the nucleophilic substitution of nitropyrazoles is a well-established concept. nih.govfrontiersin.orgresearchgate.net The stability of this intermediate is enhanced by the presence of strong electron-withdrawing groups, such as the nitro group, which can delocalize the negative charge. The general mechanism for the formation of a Meisenheimer complex in a nucleophilic aromatic substitution reaction is depicted in Scheme 1.

Scheme 1: General Mechanism for Meisenheimer Complex Formation

Where Ar-X is the aromatic substrate, Nu- is the nucleophile, [Ar(X)(Nu)]- is the Meisenheimer complex, and Ar-Nu is the substitution product.

While direct experimental observation of the Meisenheimer complex for this compound is not available in the reviewed literature, its formation as a transient intermediate in nucleophilic substitution reactions is highly probable based on extensive studies of related nitroaromatic compounds. nih.govfrontiersin.orgresearchgate.net Computational studies using Density Functional Theory (DFT) have been instrumental in investigating the structures and stabilities of such intermediates in related heterocyclic systems. nih.gov

In the context of synthesizing substituted pyrazoles, various reaction intermediates have been proposed and identified. For example, in the synthesis of pyrazole derivatives from aldehyde hydrazones, a key nitropyrazolidine intermediate has been characterized. organic-chemistry.org The synthesis of pyrazole-4-carbonitrile derivatives has been shown to proceed through an arylidene malononitrile (B47326) intermediate. These examples underscore the importance of identifying transient species to understand reaction pathways.

Transition State Analysis

The study of transition states is crucial for understanding the kinetics and mechanism of a chemical reaction. Transition state theory provides a framework for calculating reaction rates based on the properties of the transition state structure. researchgate.net For the transformations of this compound, particularly in nucleophilic substitution reactions, the transition state would be the highest energy point on the reaction coordinate leading to the formation and decomposition of the Meisenheimer complex.

Computational chemistry, especially DFT, has become a powerful tool for locating and characterizing transition state structures. frontiersin.orgnih.goveurasianjournals.comnih.gov These calculations can provide valuable information about the geometry, energy, and vibrational frequencies of the transition state, which in turn allows for the determination of activation energies and reaction rate constants.

For SNAr reactions, the nature of the transition state can vary. In some cases, the formation of the Meisenheimer complex is the rate-determining step, while in others, its decomposition is rate-limiting. The position of the transition state along the reaction coordinate can be influenced by the nature of the nucleophile, the leaving group, and the solvent. nih.gov DFT studies on related systems have explored the transition states of various pyrazole reactions, including cycloadditions and rearrangements. nih.govacs.org For instance, a proposed transition state for a 3(5)-nitropyrazole exchange reaction involves a concerted proton transfer within a six-membered ring. researchgate.net

While specific transition state analysis for reactions involving this compound is not documented in the searched literature, theoretical investigations on similar systems provide a basis for understanding the likely transition state structures. It is anticipated that the transition state for a nucleophilic attack on this molecule would involve significant charge development on the pyrazole ring, stabilized by the nitro group.

Below is a table summarizing the types of computational data that would be relevant for a detailed transition state analysis of a hypothetical nucleophilic substitution reaction on this compound.

Parameter Description Significance in Transition State Analysis
Activation Energy (ΔG‡) The Gibbs free energy difference between the reactants and the transition state.Determines the rate of the reaction; a lower activation energy corresponds to a faster reaction.
Geometry of the Transition State The three-dimensional arrangement of atoms at the highest point of the energy barrier.Provides insight into the bonding and structure of the molecule as it transforms from reactant to product.
Imaginary Frequency A single negative vibrational frequency in the calculated vibrational spectrum of the transition state.Confirms that the located stationary point is a true transition state and corresponds to the motion along the reaction coordinate.
Charge Distribution The distribution of partial charges on the atoms in the transition state.Helps to understand the electronic nature of the transition state and the role of substituents in stabilizing it.

Theoretical and Computational Investigations on 1 2,2 Difluoroethyl 5 Nitro 1h Pyrazole

Electronic Structure and Molecular Properties

The electronic structure is fundamental to all chemical properties of a molecule. Understanding the distribution of electrons and the nature of chemical bonds allows for the prediction of reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netnih.gov DFT calculations would be employed to determine the optimized geometry of 1-(2,2-difluoroethyl)-5-nitro-1H-pyrazole, representing its most stable three-dimensional arrangement of atoms.

For instance, in a related compound, 1-(2,2-difluoroethyl)-3-iodo-5-nitro-1H-pyrazole, computational studies suggest that the difluoroethyl group likely adopts a gauche conformation to minimize steric hindrance. vulcanchem.com Similar conformational preferences would be investigated for the title compound.

A hypothetical data table of key geometric and electronic parameters that would be generated from DFT calculations is presented below.

Table 1: Calculated Molecular Properties of this compound from DFT

Property Value
Geometric Parameters
N1-N2 Bond Length (Å) Value
C5-N(O) Bond Length (Å) Value
C-F Bond Lengths (Å) Value
Pyrazole (B372694) Ring Planarity (Dihedral) Value
Electronic Properties
Dipole Moment (Debye) Value
Energy of HOMO (eV) Value
Energy of LUMO (eV) Value
HOMO-LUMO Energy Gap (eV) Value

Note: This table is illustrative. The values are placeholders and would be determined by actual DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. numberanalytics.commalayajournal.org

The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are critical indicators of a molecule's kinetic stability and chemical reactivity. malayajournal.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com

For this compound, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the compound a potential electrophile. The difluoroethyl group at the N1 position will also influence the electronic landscape. FMO analysis would visualize the spatial distribution of these orbitals, identifying the specific atoms that are the primary sites for nucleophilic or electrophilic attack. This is crucial for understanding its interactions with other molecules. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Data

Molecular Orbital Energy (eV) Primary Atomic Contributions
LUMO+1 Value Atoms
LUMO Value Atoms
HOMO Value Atoms
HOMO-1 Value Atoms

Note: This table is illustrative. The values and atomic contributions are placeholders and would be determined by FMO analysis.

Conformational Analysis and Molecular Dynamics

The static picture provided by geometry optimization is complemented by dynamic studies that explore the molecule's flexibility and conformational landscape.

Conformational analysis of this compound would involve systematically rotating the single bonds, particularly around the C-C bond of the difluoroethyl group and the C-N bond connecting it to the pyrazole ring. This would identify the different possible conformers and their relative energies, revealing the most stable conformations and the energy barriers between them.

Molecular Dynamics (MD) simulations would provide a more comprehensive view of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the accessible conformational space and reveal how the molecule's shape fluctuates. This is particularly important for understanding how the molecule might interact with a biological receptor or a solvent. Studies on other heterocyclic systems have shown that MD simulations are invaluable for understanding the dynamic nature of molecular interactions.

Prediction and Elucidation of Reaction Pathways

Computational chemistry can be used to model chemical reactions, providing detailed information about the mechanism and energetics of transformations.

Energy Profiles and Activation Barriers

For any proposed reaction involving this compound, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates or transition states. The energy of each of these species is calculated, resulting in an energy profile for the reaction.

The activation barrier, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. A high activation barrier indicates a slow reaction, while a low barrier suggests a faster process. For example, in the synthesis of pyrazoles, different reaction pathways can have different activation energies, leading to the preferential formation of one regioisomer over another. organic-chemistry.org

Table 3: Hypothetical Energy Profile for a Reaction of this compound

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State 1 Value
Intermediate Value
Transition State 2 Value
Products Value

Note: This table is illustrative and represents a hypothetical two-step reaction. The values are placeholders.

Solvent Effects on Reactivity

Reactions are typically carried out in a solvent, and the choice of solvent can have a significant impact on reaction rates and outcomes. Computational models can account for the effects of a solvent either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant.

For a polar molecule like this compound, the polarity of the solvent would be expected to influence its reactivity. A polar solvent might stabilize charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction. Conversely, a nonpolar solvent might favor a different reaction pathway. The regioselective synthesis of some pyrazoles has been shown to be highly dependent on the solvent used, with protic polar solvents often favoring specific outcomes. organic-chemistry.org Computational studies can help to rationalize these experimental observations by quantifying the energetic effects of the solvent on the reaction profile.

Structure-Reactivity Relationships (SRR) in the Pyrazole Series (non-biological)

The chemical reactivity of the pyrazole ring is intricately linked to the nature and position of its substituents. The presence of a nitro group (-NO₂) and a 2,2-difluoroethyl group imparts specific electronic characteristics to the this compound molecule, governing its behavior in chemical reactions.

The pyrazole ring itself is an aromatic heterocycle with two adjacent nitrogen atoms, one of which is a pyrrole-like nitrogen (N1) and the other a pyridine-like nitrogen (N2). nih.gov This structure allows for a rich and varied chemistry. The introduction of substituents can significantly alter the electron density distribution within the ring, thereby influencing its reactivity towards electrophiles and nucleophiles.

The 1-(2,2-difluoroethyl) group at the N1 position also influences the ring's reactivity. The fluorine atoms are highly electronegative, leading to a strong inductive electron-withdrawing effect. This further deactivates the pyrazole ring towards electrophilic attack. The combined electron-withdrawing effects of the nitro and difluoroethyl groups make the protons on the pyrazole ring more acidic than in unsubstituted pyrazole.

Quantum chemical calculations on various substituted pyrazoles provide insights into their reactivity. nih.gov Key parameters from these studies, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding structure-reactivity relationships. A lower HOMO energy indicates a reduced reactivity towards electrophiles, while a lower LUMO energy suggests a higher susceptibility to nucleophilic attack. For this compound, it is anticipated that the HOMO energy would be significantly lowered and the LUMO energy would also be lowered compared to unsubstituted pyrazole, indicating a general decrease in reactivity towards electrophiles and an increased reactivity towards nucleophiles.

The following table, adapted from computational studies on related pyrazole derivatives, illustrates the general effect of electron-withdrawing and electron-donating groups on the electronic properties of the pyrazole ring.

Compound Substituent Effect Predicted HOMO Energy (eV) Predicted LUMO Energy (eV) Predicted HOMO-LUMO Gap (eV)
Pyrazole-HighHighLarge
3-NitropyrazoleElectron-withdrawingLowerLowerSmaller
4-NitropyrazoleElectron-withdrawingLowerLowerSmaller
3-MethylpyrazoleElectron-donatingHigherHigherSimilar to Pyrazole
This compound Strongly Electron-withdrawing Expected to be Low Expected to be Low Expected to be Small

This table is illustrative and based on general principles of substituent effects on aromatic systems. Actual values would require specific computational analysis of the target molecule.

Computational Design of Novel Derivatives with Tailored Chemical Reactivity

Computational chemistry offers powerful tools for the rational design of novel molecules with specific, tailored properties. nih.govnih.gov By modifying the structure of this compound in silico, it is possible to predict how these changes will affect its chemical reactivity and to design new derivatives for specific applications.

One of the primary computational approaches for this purpose is Density Functional Theory (DFT). DFT calculations can provide a wealth of information about a molecule's electronic structure, including its molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors. nih.gov For example, the MEP map can visually indicate the electron-rich and electron-poor regions of a molecule, highlighting potential sites for electrophilic and nucleophilic attack.

For the design of novel derivatives of this compound, a systematic approach can be employed. This involves:

Defining the Desired Reactivity: The first step is to define the target chemical property. For instance, one might aim to increase the susceptibility of the pyrazole ring to a specific type of nucleophilic substitution or to enhance its thermal stability.

In Silico Modification: The structure of the parent molecule is then systematically modified in a computational environment. This could involve introducing different functional groups at various positions on the pyrazole ring, altering the length or branching of the ethyl chain, or replacing the nitro group with other electron-withdrawing or -donating groups.

Computational Analysis: Each new derivative is then subjected to quantum chemical calculations to predict its properties. By analyzing the calculated parameters, such as the HOMO-LUMO gap, charge distribution, and bond dissociation energies, researchers can assess the potential of the new derivative to meet the desired reactivity criteria.

Quantitative Structure-Activity Relationship (QSAR) Modeling: For a larger set of designed derivatives, QSAR models can be developed. nih.gov These models establish a mathematical relationship between the structural features of the molecules and their predicted chemical reactivity. This allows for the rapid screening of a large virtual library of compounds to identify the most promising candidates for synthesis and experimental testing.

The table below presents a hypothetical example of how computational design could be used to tailor the reactivity of this compound.

Derivative Modification Predicted Change in Reactivity Potential Application
1-(2,2-difluoroethyl)-3,5-dinitro-1H-pyrazoleAddition of a nitro group at C3Increased electrophilicity of the ring; potentially higher energetic properties.Energetic materials. nih.govmdpi.com
5-Amino-1-(2,2-difluoroethyl)-1H-pyrazoleReplacement of the nitro group with an amino groupIncreased nucleophilicity of the ring; susceptibility to electrophilic attack.Building block for further functionalization.
1-(2,2,2-trifluoroethyl)-5-nitro-1H-pyrazoleReplacement of the difluoroethyl with a trifluoroethyl groupEnhanced electron-withdrawing effect from the N1-substituent.Probing electronic effects in chemical reactions.

This table is for illustrative purposes to demonstrate the principles of computational design.

Through such computational strategies, it is possible to move beyond trial-and-error synthesis and towards a more directed and efficient discovery of novel pyrazole derivatives with precisely controlled chemical reactivity for a wide range of non-biological applications. nih.gov

Advanced Spectroscopic and Analytical Techniques for Research Characterization of 1 2,2 Difluoroethyl 5 Nitro 1h Pyrazole

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of 1-(2,2-difluoroethyl)-5-nitro-1H-pyrazole. Unlike standard mass spectrometry, HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). orgchemboulder.com This precision allows for the determination of the elemental formula of the parent molecule and its fragments, providing definitive evidence of the compound's identity.

For this compound (C₅H₅F₂N₃O₂), HRMS can verify the molecular ion's exact mass, distinguishing it from other potential compounds with the same nominal mass. Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments reveal characteristic losses, such as the nitro group (-NO₂) or parts of the difluoroethyl chain, which helps to piece together the molecular structure.

Modern HRMS techniques like Parallel Reaction Monitoring (PRM) have become powerful for both quantification and reaction monitoring. mdpi.comresearchgate.netelixirpublishers.com In PRM, a high-resolution instrument selectively monitors specific precursor ions and all their resulting product ions simultaneously, offering high specificity and sensitivity. orgchemboulder.comelixirpublishers.com This approach can be used to track the formation of this compound in a reaction mixture over time, providing kinetic data and helping to optimize reaction conditions by monitoring the disappearance of reactants and the appearance of the desired product.

ParameterValue
Molecular FormulaC₅H₅F₂N₃O₂
Nominal Mass193 g/mol
Monoisotopic (Exact) Mass193.0350 u
[M+H]⁺ Ion (for ESI-MS)194.0428 u
[M+Na]⁺ Ion (for ESI-MS)216.0248 u

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Mechanistic Insights (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N NMR)

Multinuclear NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. By analyzing the magnetic properties of various atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR experiments provides a full structural portrait.

¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. The difluoroethyl group is particularly informative: the -CH₂- protons typically appear as a doublet of triplets due to coupling with the adjacent -CHF₂ group and the two fluorine atoms. The single proton on the -CHF₂ group presents as a triplet of triplets, a highly characteristic pattern resulting from coupling to the two adjacent protons and the two geminal fluorine atoms. The two protons on the pyrazole (B372694) ring will appear as distinct doublets.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The positions of the signals for the pyrazole ring carbons are influenced by the substituents. mdpi.com The carbon attached to the nitro group will be significantly shifted, as will the carbons of the difluoroethyl side chain, with the C-F coupling providing additional structural confirmation.

¹⁹F NMR: As a 100% abundant spin-½ nucleus, ¹⁹F NMR is highly sensitive. rsc.org It is used to directly observe the fluorine atoms in the difluoroethyl group. The spectrum is expected to show a single resonance for the two equivalent fluorine atoms, which will be split by the adjacent proton, providing a clear signature for the -CHF₂ moiety. acs.org

¹⁵N NMR: While less common due to low natural abundance and sensitivity, ¹⁵N NMR can directly probe the nitrogen atoms. researchgate.net The spectrum would show three distinct signals corresponding to the two pyrazole ring nitrogens and the nitro group nitrogen. The chemical shift of the nitro group nitrogen is particularly characteristic, typically appearing in a well-defined region of the spectrum. researchgate.net

NucleusPositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹HH-3 (pyrazole)~8.0-8.5dJ(H-3, H-4) ≈ 2-3
¹HH-4 (pyrazole)~7.0-7.5dJ(H-4, H-3) ≈ 2-3
¹HN-CH₂~4.8-5.2dt²J(H,F) ≈ 14, ³J(H,H) ≈ 4
¹HCHF₂~6.5-7.0tt²J(H,F) ≈ 55-60, ³J(H,H) ≈ 4
¹³CC-5 (C-NO₂)~150-155s-
¹³CC-3~140-145d-
¹³CC-4~115-120d-
¹³CN-CH₂~55-60t (from ²J(C,F))²J(C,F) ≈ 20-25
¹³CCHF₂~112-118t (from ¹J(C,F))¹J(C,F) ≈ 240-250
¹⁹FCHF₂~ -120 to -130dt²J(F,H) ≈ 55-60, ³J(F,H) ≈ 14
¹⁵NNO₂~355-395 (ref. CH₃NO₂)s-

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information for crystalline solids. By diffracting X-rays off a single crystal of this compound, it is possible to generate a three-dimensional map of electron density and thus determine the precise spatial arrangement of every atom in the molecule. researchgate.netacs.org

This technique yields a wealth of data, including:

Bond Lengths and Angles: Precise measurements that confirm the connectivity and geometry of the pyrazole ring and its substituents.

Conformation: The exact solid-state conformation of the difluoroethyl side chain relative to the pyrazole ring.

Planarity: Confirmation of the planarity of the pyrazole ring.

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, revealing hydrogen bonds, dipole-dipole interactions, or other non-covalent forces that govern the solid-state structure.

While obtaining a suitable single crystal can be challenging, the resulting data is unparalleled in its detail and provides the ultimate proof of structure. researchgate.net

ParameterDescription
Crystal System & Space GroupDefines the symmetry of the unit cell (e.g., monoclinic, P2₁/c).
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the fundamental repeating block of the crystal.
Atomic Coordinates (x, y, z)The precise position of each non-hydrogen atom in the unit cell.
Bond Lengths (Å)The distance between the nuclei of two bonded atoms (e.g., C-N, N=N, C-F).
Bond Angles (°)The angle formed by three connected atoms (e.g., C-N-C, O-N-O).
Torsion Angles (°)Defines the conformation around a rotatable bond.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. ksu.edu.sa These methods are excellent for identifying the functional groups present in this compound and can be used to monitor the progress of its synthesis. triprinceton.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations that cause a change in the molecule's dipole moment. northwestern.edu It is particularly sensitive to polar bonds. The most prominent features in the IR spectrum of the target compound would be the strong, characteristic stretching vibrations of the nitro (NO₂) group. orgchemboulder.comspectroscopyonline.com The asymmetric stretch appears at a higher frequency than the symmetric stretch. The C-F bonds of the difluoroethyl group also give rise to strong absorptions. aip.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (from a laser). triprinceton.org It is sensitive to vibrations that cause a change in the polarizability of the molecule, making it particularly effective for identifying non-polar and symmetric bonds. The pyrazole ring vibrations and the C-C backbone are often more clearly resolved in the Raman spectrum. capes.gov.br The symmetric stretch of the nitro group also typically produces a strong Raman signal. researchgate.net

Together, IR and Raman provide a comprehensive vibrational fingerprint of the molecule.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Aromatic C-HStretching3100 - 3150MediumMedium
Aliphatic C-HStretching2950 - 3000MediumMedium
Pyrazole RingC=N, C=C Stretching1400 - 1600Medium-StrongMedium-Strong
Nitro (NO₂)Asymmetric Stretching1520 - 1560 orgchemboulder.comStrongMedium
Nitro (NO₂)Symmetric Stretching1340 - 1360 orgchemboulder.comStrongStrong
C-FStretching1000 - 1150 aip.orgStrongWeak

Chromatographic Techniques for Purity Assessment and Isolation Optimization (e.g., HPLC, GC)

Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of non-volatile and thermally sensitive compounds. For purity assessment, a reversed-phase column (e.g., C18) with a mobile phase consisting of a water/acetonitrile or water/methanol gradient is typically employed. A UV detector is well-suited for this compound due to the aromatic pyrazole ring and nitro group. The area of the peak corresponding to the product relative to the total area of all peaks provides a quantitative measure of purity. researchgate.net For preparative HPLC, the same principles are applied on a larger scale to isolate the pure compound from reaction byproducts.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be an effective analytical tool. The sample is vaporized and transported by an inert carrier gas through a capillary column containing the stationary phase. Separation is based on boiling point and interactions with the stationary phase. A Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time data for purity analysis and mass spectra for component identification. acs.org

Optimization of these techniques involves screening different columns (stationary phases) and mobile phase/temperature gradients to achieve the best possible separation between the target compound and any impurities.

Exploration of Non Biological Applications and Functional Materials

As Intermediates in Fine Chemical Synthesis

The strategic placement of a nitro group and a difluoroethyl substituent on the pyrazole (B372694) ring makes 1-(2,2-difluoroethyl)-5-nitro-1H-pyrazole a valuable intermediate in fine chemical synthesis. The nitro group is a strong electron-withdrawing group that can influence the reactivity of the pyrazole ring, while the difluoroethyl group can enhance properties like metabolic stability and lipophilicity in target molecules. vulcanchem.com

Pyrazole derivatives are widely recognized as versatile scaffolds for synthetic manipulations. nih.gov Compounds structurally similar to this compound serve as key starting materials and intermediates for more complex molecules. For instance, 1-(difluoromethyl)-4-nitro-1H-pyrazole is utilized as a key starting material in the synthesis of active pharmaceutical ingredients (APIs), highlighting the role of such fluorinated nitropyrazoles as foundational building blocks. exsyncorp.com The active nitro group is suitable for reduction to an amine, which can then undergo a variety of further chemical transformations. exsyncorp.com

The general synthetic utility of nitropyrazoles is well-established, as they are often used as intermediates to prepare new high-performance materials. nih.gov The synthesis of the pyrazole core itself can be achieved through various methods, including the condensation of hydrazines with 1,3-dicarbonyl compounds, allowing for the introduction of diverse substituents. nih.gov This adaptability makes compounds like this compound attractive platforms for constructing a wide array of functional derivatives in the chemical industry.

Potential in Materials Science

The unique combination of a high-nitrogen heterocyclic ring, an energetic nitro group, and a fluorine-containing substituent gives this compound significant potential for applications in materials science.

Nitrated pyrazole derivatives are a prominent class of energetic materials, valued for their high heat of formation, density, and tailored thermal stability. nih.gov The pyrazole ring serves as an excellent backbone for energetic compounds, and the introduction of nitro groups is a primary strategy for enhancing detonation performance. researchgate.net While simple mononitropyrazoles may have modest energetic properties, they are crucial intermediates for the synthesis of advanced high-performance energetic materials. nih.gov

Table 1: Comparative Properties of Selected Pyrazole-Based Energetic Compounds

Compound NameDensity (g·cm⁻³)Detonation Velocity (km·s⁻¹)Key FeaturesReference
3-Nitropyrazole (3-NP)1.577.02Intermediate for other energetic materials. nih.gov
4-Nitropyrazole (4-NP)1.526.86Intermediate for other energetic materials. nih.gov
3-((5-nitro-2H-tetrazol-2-yl) methyl)-1,2,4-oxadiazole (NTOM)~1.77 (Calculated)7.91 (Calculated)High thermal stability (>240 °C), melt-cast potential. nih.gov
Hydroxylammonium salt of a dinitromethyl pyrazole derivativeNot Specified8.70 (Calculated)Performance comparable to RDX. rsc.org

Pyrazole derivatives have been investigated for their unique photophysical properties, including fluorescence, which makes them suitable for optoelectronic applications. nih.govnih.gov The development of pyrazoline-based fluorescent chemosensors demonstrates the potential of this class of compounds to interact with their environment and produce a detectable optical signal. nih.gov

The fluorescence properties of pyrazole derivatives are highly dependent on their molecular structure, including the nature and position of various substituents. nih.gov While specific data on the optoelectronic properties of this compound is not available, the core pyrazole structure is known to be a component of fluorescent probes. For example, a pyrazoline derivative was synthesized to act as a fluorescent sensor for cadmium ions, where the fluorescence intensity was quenched upon binding to the metal ion through a photoinduced electron transfer mechanism. nih.gov This suggests that with appropriate structural modification, pyrazole scaffolds like this compound could be tailored for use in photoluminescent materials or as components in optical sensors.

The pyrazole ring contains two adjacent nitrogen atoms, one of which is a pyridine-type proton acceptor, making it an excellent ligand for coordinating with metal ions. nih.gov This coordination ability is fundamental to the creation of novel coordination polymers and materials with specific functions, such as chemical sensing. chemrxiv.org

The pyrazole unit can act as a crucial binding site for metal ions. For instance, pyrazole-rhodamine hybrid probes have been developed where the pyrazole nitrogen atoms are essential for the coordination of metal ions like Hg²⁺, Fe³⁺, and Cr³⁺, leading to a detectable photophysical change. nih.gov In another study, an imine-based pyrazole ligand was synthesized and shown to form a complex with Cu²⁺ ions, resulting in an immediate color change, demonstrating its utility as a colorimetric sensor. chemrxiv.org The structure of this compound, with its available nitrogen lone pairs, suggests it could similarly act as a ligand to form coordination complexes with various metals, potentially leading to new materials with interesting magnetic, optical, or catalytic properties.

Role in Agrochemical Research as Synthetic Building Blocks (excluding active ingredient testing/toxicity)

Fluorinated pyrazole derivatives are significant in agrochemical research, where they often serve as foundational structures for the development of new pesticides and herbicides. nih.govevitachem.com The compound this compound is a prime example of a synthetic building block used in this field. Its structural components—the pyrazole core, the nitro group, and the difluoroethyl moiety—are features found in various agrochemically relevant molecules.

The synthesis of novel 1H-pyrazole-5-carboxylic acid derivatives has led to compounds with significant insecticidal activity. researchgate.net The research process involves using pyrazole-based starting materials, which are then elaborated through multi-step syntheses to arrive at the final target compounds. For example, a pyrazole carboxylic acid can be a precursor for creating a range of derivatives. evitachem.com The difluoroethyl group, in particular, is a common substituent in modern agrochemicals, valued for its ability to enhance biological efficacy. Therefore, this compound and related structures like methyl 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate serve as versatile scaffolds for creating libraries of new compounds for agrochemical screening. sigmaaldrich.com

Table 2: Pyrazole Derivatives as Building Blocks in Agrochemical Synthesis

Starting Pyrazole ScaffoldTarget Compound ClassPotential ApplicationReference
1H-Pyrazole-5-carboxylic acidsCarboxylic acid derivatives with oxazole/thiazole ringsInsecticides researchgate.net
Fluorinated Pyrazole CarboxylatesVaried complex derivativesPesticides, Herbicides evitachem.com
3(5)-Aryl-1H-pyrazole-5(3)-carboxylatesPyrazolo[1,5-a] vulcanchem.comsigmaaldrich.comdiazepin-4-onesGeneral synthetic manipulation nih.gov

Application in Sensor Development and Chemical Probes (non-biological target)

The inherent ability of the pyrazole ring to coordinate with metal ions makes it a highly effective platform for the design of chemosensors for non-biological targets, particularly metal cations. nih.govchemrxiv.org The design of these sensors often involves integrating a pyrazole unit, which acts as the analyte binding site, with a signal-generating component, such as a fluorophore.

Several pyrazole-based chemosensors have been successfully developed:

For Cu²⁺ Detection: A pyrazole-based ligand was shown to be a simple and effective colorimetric sensor for Cu²⁺ ions in aqueous solutions. The complexation of the ligand with Cu²⁺ resulted in a distinct color change, and the sensor demonstrated high selectivity even in the presence of other competing metal ions. chemrxiv.org

For Cd²⁺ Detection: A fluorescent probe based on a pyrazoline structure was synthesized for the selective detection of Cd²⁺. The fluorescence of the probe was strongly quenched upon binding with cadmium, allowing for its quantification with a low detection limit of 0.09 μM. nih.gov The sensor was successfully applied to determine Cd²⁺ concentrations in real-world water samples. nih.gov

For Hg²⁺ Detection: A dual pyrazole-rhodamine 6G probe was developed that selectively detects Hg²⁺ ions in an aqueous solution. nih.gov The pyrazole moiety plays a critical role as the coordination point that triggers the photophysical changes upon binding to the mercury ion. nih.gov

In these examples, the pyrazole structure is not merely passive but is integral to the sensor's function, providing the specific coordination environment necessary for selective analyte binding. nih.govchemrxiv.org Given these precedents, this compound could serve as a foundational element in the design of new chemical probes for environmental monitoring or industrial process control.

Environmental Transformation of this compound: A Research Perspective

The environmental fate of novel chemical compounds is a critical area of study to ensure their safe and sustainable use. This article focuses on the potential environmental transformation pathways of the chemical compound this compound. Due to the limited direct research on this specific molecule, this analysis is based on established knowledge of the environmental behavior of structurally related compounds, including nitropyrazoles, nitroaromatics, and fluorinated pesticides.

Environmental Transformation Pathways of Nitropyrazoles General Research Perspective

The environmental transformation of nitropyrazoles, a class of nitrogen-containing heterocyclic compounds, is governed by a combination of abiotic and biotic processes. These pathways determine the persistence, mobility, and potential ecological impact of these compounds in the environment. The structure of 1-(2,2-difluoroethyl)-5-nitro-1H-pyrazole, featuring a pyrazole (B372694) ring, a nitro group, and a difluoroethyl substituent, suggests that its environmental behavior will be influenced by the characteristics of each of these functional components.

Photodegradation, or the breakdown of compounds by light, is a significant abiotic process for many organic chemicals present in the upper layers of soil and water. For nitroaromatic compounds, photodegradation can proceed through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, mediated by other light-absorbing substances in the environment. nih.gov

The primary photochemical reactions for nitroaromatic compounds often involve the excitation of the nitro group, which can lead to a variety of subsequent reactions. researchgate.net For some nitroaromatic pesticides, photodegradation can result in the cleavage of side chains, deamination, and even ring opening in later stages of decomposition. researchgate.net In the case of the phenylpyrazole insecticide fipronil, photodegradation is a major degradation pathway in aquatic environments, leading to products with varying toxicity. nih.gov The main photodegradation pathway for another phenylpyrazole, ethiprole, involves cyclization and dechlorination reactions. nih.gov Given these precedents, it is plausible that this compound could undergo photodegradation, potentially involving transformations of the nitro group and the difluoroethyl side chain. The presence of the electron-withdrawing nitro group can influence the electronic state of the pyrazole ring, potentially making it susceptible to photochemical attack. nih.gov

Anticipated Photodegradation Products of this compound (Hypothetical)

Potential Product Formation Pathway Significance
Denitrated Pyrazole DerivativeReductive or eliminative cleavage of the C-NO2 bond.Removal of the nitro group can significantly alter the compound's toxicity and subsequent degradation.
Hydroxylated Pyrazole DerivativeReplacement of the nitro group or a fluorine atom with a hydroxyl group.Increased water solubility may enhance bioavailability and further degradation.
Ring-cleavage ProductsOxidative opening of the pyrazole ring.Leads to smaller, more readily biodegradable molecules.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of a compound to hydrolysis is a key factor in its environmental persistence, especially in aquatic systems and moist soils. Nitropyrazoles are generally characterized as being resistant to hydrolysis. nih.gov This stability is attributed to the aromatic nature of the pyrazole ring.

However, the presence of substituents can influence hydrolytic stability. For instance, studies on the alkaline hydrolysis of other nitroaromatic compounds like 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4-dinitroanisole (B92663) (DNAN) indicate that reactions can occur, although the mechanisms may be complex and compound-specific. nih.gov For this compound, the electron-withdrawing nature of the nitro and difluoroethyl groups could potentially influence the reactivity of the pyrazole ring towards nucleophilic attack by water, although significant hydrolysis under typical environmental pH conditions (pH 5-9) is not expected based on the general stability of the nitropyrazole class.

Biotic degradation, mediated by microorganisms, is a primary route for the dissipation of many organic pollutants in the environment. umn.edu The biodegradation of nitroaromatic compounds has been extensively studied, and a common initial step is the reduction of the nitro group to an amino group (-NH2) by nitroreductase enzymes produced by a wide range of bacteria. nih.govnih.govasm.org This transformation is often a cometabolic process, meaning it does not provide energy for the microbe but occurs in the presence of other carbon sources. nih.gov

The resulting amino-pyrazole derivative would likely be more susceptible to further microbial attack, potentially leading to ring cleavage and complete mineralization to carbon dioxide, water, and inorganic nitrogen. researchgate.netcswab.org The presence of the difluoroethyl group may also influence biodegradation. While fluorinated compounds can be more resistant to microbial degradation, some microorganisms have evolved enzymatic machinery to cleave carbon-fluorine bonds. nih.govresearchgate.net The degradation of fluorinated pesticides is an active area of research, with studies identifying microbes capable of their metabolism. nih.gov

Potential Biotic Degradation Pathway of this compound

Step Transformation Key Microbial Enzymes
1. NitroreductionThis compound → 5-amino-1-(2,2-difluoroethyl)-1H-pyrazoleNitroreductases
2. DehalogenationCleavage of C-F bonds from the difluoroethyl group.Dehalogenases
3. Ring CleavageOpening of the pyrazole ring.Dioxygenases, Hydrolases
4. MineralizationComplete breakdown to inorganic compounds.Various metabolic pathways

The fate and transport of a chemical in the environment determine its distribution and potential for exposure to non-target organisms. Key processes include adsorption to soil and sediment particles, and movement (leaching) through the soil profile into groundwater.

The mobility of pyrazole-based pesticides in soil can vary significantly depending on their specific chemical properties. For example, the fungicide pyraoxystrobin, which also contains a pyrazole ring, has been shown to have low mobility in soil due to its strong adsorption to soil organic matter. nih.gov The adsorption of organic compounds to soil is often correlated with their hydrophobicity (water-repelling nature). The presence of a difluoroethyl group in this compound may increase its hydrophobicity compared to a non-fluorinated analog, potentially leading to stronger adsorption to soil organic carbon.

The potential for leaching into groundwater is a significant concern for many pesticides. researchgate.net Compounds with high water solubility and low soil adsorption are more likely to be mobile. While nitropyrazoles are generally stable, their transport in soil and water will be dictated by their partitioning behavior between the solid and aqueous phases. The mobility of atrazine, a widely studied herbicide, is influenced by soil organic carbon and clay content. researchgate.net It is reasonable to assume that the transport of this compound would also be highly dependent on soil properties.

Factors Influencing the Environmental Mobility of this compound

Parameter Influence on Mobility Relevance to the Compound
Soil Organic Carbon Higher organic carbon generally leads to increased adsorption and lower mobility.The hydrophobic nature of the difluoroethyl group may promote adsorption.
Clay Content Clay minerals can provide surfaces for adsorption, reducing mobility.The polar nitro group might interact with charged clay surfaces.
pH Can affect the charge of the molecule and soil surfaces, influencing adsorption.The pyrazole ring has a pKa and its protonation state could be pH-dependent.
Water Solubility Higher solubility generally leads to greater mobility.The difluoroethyl group may decrease water solubility compared to a non-substituted analog.

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally involved the condensation of 1,3-dicarbonyl compounds with hydrazines. wikipedia.orgslideshare.net However, modern synthetic chemistry is increasingly focused on green and sustainable practices. Future research on the synthesis of 1-(2,2-difluoroethyl)-5-nitro-1H-pyrazole could pivot towards these eco-friendly approaches.

Key areas for development include:

Catalyst-Free and Eco-Friendly Methods: Recent studies have demonstrated the successful synthesis of pyrazole derivatives using catalyst-free condensation reactions in environmentally benign solvents, achieving moderate to good yields. mdpi.com Adapting such methods for the synthesis of fluorinated nitropyrazoles could reduce reliance on hazardous reagents and simplify purification processes.

Iron-Catalyzed Tandem Reactions: The use of earth-abundant and non-toxic iron catalysts for the multicomponent synthesis of substituted pyrazoles from simple feedstocks like alcohols is a promising sustainable pathway. rsc.orgrsc.org Investigating iron-catalyzed dehydrogenative coupling reactions to construct the this compound scaffold could offer a more atom-economical and sustainable alternative to traditional methods.

Aqueous-Based Synthesis: Water is an ideal green solvent for organic synthesis. Methodologies utilizing water as a solvent, often in the presence of catalysts like CeO2/CuO@GQDs@NH2 nanocomposites or surfactants like cetyltrimethylammonium bromide (CTAB), have been developed for synthesizing various pyrazole derivatives. thieme-connect.com Exploring the applicability of these aqueous methods for the condensation reactions required to produce this compound is a crucial trajectory for future research.

Exploration of Unconventional Reactivity Patterns

The presence of both a strong electron-withdrawing nitro group and a difluoroethyl group on the pyrazole ring suggests that this compound may exhibit unique and unconventional reactivity. Nitropyrazoles are a well-studied class of energetic materials, valued for their high density, thermal stability, and positive heats of formation. colab.wsnih.gov

Future research should focus on:

Energetic Properties: The decomposition pathways of nitropyrazoles are complex and foundational to their energetic characteristics. colab.ws A thorough investigation into the thermal decomposition of this compound is warranted to understand its potential as a high-energy material. The fluorine content may further influence its density and detonation properties.

Functional Group Interplay: The difluoroethyl group at the N1 position can influence the electronic properties and stability of the pyrazole ring, potentially modifying the reactivity of the nitro group at the C5 position. mdpi.com Studies exploring selective transformations of the nitro group or C-H functionalization of the pyrazole core, without disturbing the difluoroethyl moiety, could unlock novel synthetic pathways to more complex molecules.

Cycloaddition Reactions: The pyrazole ring can participate in various cycloaddition reactions. The electronic modifications induced by the substituents in this compound could lead to unexplored cycloaddition pathways, providing access to new fused heterocyclic systems.

Advanced Computational Modeling for Property Prediction and Catalyst Design

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental design. For a molecule like this compound, where experimental data is scarce, in silico studies are invaluable.

Future computational efforts should include:

DFT Analysis: Density Functional Theory (DFT) calculations can be employed to predict the geometric, electronic, and spectroscopic properties of the molecule. mdpi.com Such calculations can also elucidate its reactivity, stability, and potential as an energetic material by determining parameters like heat of formation and bond dissociation energies. researchgate.net

Reaction Mechanism Simulation: Computational modeling can map out potential reaction pathways for the synthesis and derivatization of this compound. This can help in optimizing reaction conditions and predicting the regioselectivity of reactions, a common challenge in pyrazole chemistry. orgsyn.org

Catalyst Design: For developing novel synthetic methodologies, computational screening can help identify optimal catalysts for specific transformations, accelerating the discovery of efficient and selective catalytic systems for the synthesis of this and related compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of advanced technologies like flow chemistry and automated synthesis is revolutionizing chemical research by enabling high-throughput experimentation and rapid optimization.

Future research directions include:

Flow Chemistry Synthesis: Flow chemistry offers enhanced control over reaction parameters, improved safety for handling potentially hazardous intermediates (like those in nitration reactions), and easier scalability. acs.org Developing a continuous flow process for the synthesis of this compound could improve yield, purity, and safety. This is particularly relevant for exothermic nitration steps or when handling energetic materials.

Automated Library Synthesis: Automated synthesis platforms can be used to rapidly generate a library of derivatives based on the this compound scaffold. nih.gov By systematically varying substituents on the pyrazole ring, these platforms can accelerate the discovery of new molecules with desired properties for applications in medicine, agriculture, or materials science. This high-throughput approach, combined with rapid screening, facilitates efficient structure-activity relationship (SAR) studies. nih.gov

Design of Next-Generation Functional Materials Based on Pyrazole Scaffolds

Pyrazole-based compounds are integral to a wide array of functional materials, including dyes, fluorescent probes, and energetic materials. globalresearchonline.netmdpi.commdpi.com The unique combination of a nitro group and a fluorinated alkyl chain in this compound makes it a highly promising building block for next-generation materials.

Potential avenues for research are:

Energetic Materials: Nitropyrazoles are known for their applications as explosives and propellants. nih.govmdpi.com The introduction of the difluoroethyl group could modulate the energetic properties, potentially leading to materials with improved performance characteristics, such as higher density, better thermal stability, or reduced sensitivity.

Functional Dyes and Sensors: The pyrazole ring is a component of many dyes and fluorescent molecules. mdpi.com The electronic properties conferred by the nitro and difluoroethyl groups could be harnessed to design novel chromophores or fluorophores. These could be investigated as chemosensors, where interaction with specific analytes induces a measurable change in their optical properties.

Liquid Crystals and Polymers: Fluorinated compounds often exhibit unique properties that are leveraged in the design of liquid crystals and polymers. The this compound scaffold could be incorporated into larger molecular architectures to create advanced materials with tailored thermal and electronic properties.

Interdisciplinary Collaborations in Chemical and Environmental Sciences

The diverse potential applications of pyrazole derivatives inherently call for interdisciplinary collaboration. nih.govresearchgate.net The specific structural features of this compound make it a candidate for collaborative research across various scientific fields.

Key opportunities for collaboration exist in:

Medicinal and Agrochemical Chemistry: While many pyrazole derivatives are used as drugs and pesticides, the biological activity of this compound remains unexplored. nih.govtandfonline.com Collaboration between synthetic chemists and biologists could screen this compound and its derivatives for potential therapeutic or crop protection applications.

Materials Science and Engineering: The development of functional materials based on this pyrazole scaffold requires close collaboration with materials scientists to characterize their physical properties (e.g., thermal, mechanical, optical) and to fabricate and test devices.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2,2-difluoroethyl)-5-nitro-1H-pyrazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with difluoroethyl ketones.
  • Step 2 : Nitration at the 5-position using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration or ring decomposition .
  • Critical Factors : Solvent choice (e.g., dichloromethane for nitration), stoichiometry of nitrating agents, and reaction time. For example, excess nitric acid may lead to byproducts like 3-nitro isomers .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • NMR : 1^1H and 19^{19}F NMR confirm substituent positions. For instance, the difluoroethyl group shows a characteristic triplet (J=72J = 72 Hz) at δ 4.2–4.5 ppm, while the nitro group deshields adjacent protons .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+^+ at m/z 220.05 for C5_5H6_6F2_2N3_3O2_2) and fragmentation patterns .
  • IR : Strong NO2_2 asymmetric stretching (~1530 cm1^{-1}) and C-F stretches (~1120 cm1^{-1}) validate functional groups .

Advanced Research Questions

Q. How does the electronic and steric profile of the difluoroethyl group influence the reactivity of this compound in substitution or coupling reactions?

  • Electronic Effects : The electron-withdrawing difluoroethyl group increases the electrophilicity of the pyrazole ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) at the 3- or 4-positions .
  • Steric Hindrance : The bulky difluoroethyl group at the 1-position directs regioselectivity. For example, Suzuki-Miyaura coupling at the 4-position requires palladium catalysts (e.g., Pd(PPh3_3)4_4) and elevated temperatures (80–100°C) due to steric constraints .
  • Methodological Tip : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .

Q. What are the potential biological targets of this compound, and how can its activity be evaluated experimentally?

  • Target Hypotheses : Pyrazole derivatives often inhibit enzymes like cyclooxygenase-2 (COX-2) or kinases. The nitro group may act as a hydrogen-bond acceptor, enhancing binding to active sites .
  • Assay Design :
    • In vitro : Screen against recombinant enzymes (e.g., COX-2 inhibition via fluorometric assays) at concentrations 1–100 µM .
    • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) using MTT assays, with IC50_{50} values compared to controls like celecoxib .
  • Data Interpretation : Cross-validate activity with analogs (e.g., 5-amino or 5-cyano derivatives) to isolate nitro group contributions .

Q. How does the stability of this compound vary under different storage and experimental conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C, making it suitable for room-temperature reactions but unstable in high-temperature catalysis .
  • Photostability : UV-Vis studies indicate nitro group sensitivity to UV light; store in amber vials under inert gas to prevent photodegradation .
  • pH-Dependent Stability : In aqueous buffers (pH 7.4), hydrolysis is minimal (<5% over 24 hours), but acidic conditions (pH <3) cleave the difluoroethyl group .

Q. What computational methods can predict the interaction of this compound with biological or material surfaces?

  • Molecular Docking : Use AutoDock Vina to model binding to protein targets (e.g., COX-2 PDB: 3LN1). The nitro group’s partial negative charge interacts with arginine residues in the active site .
  • MD Simulations : GROMACS simulations (CHARMM force field) assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR : Develop regression models correlating substituent electronegativity (Hammett σ values) with bioactivity .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can researchers resolve this?

  • Experimental Replication : Test solubility in DMSO, methanol, and water via saturation shake-flask method at 25°C. Literature discrepancies may arise from impurities; repurify via recrystallization before testing .
  • Computational Aid : Use COSMO-RS simulations to predict solubility parameters based on molecular surface charges .

Methodological Best Practices

  • Synthetic Reproducibility : Document exact stoichiometry of nitrating agents (e.g., HNO3_3/H2_2SO4_4 ratio) and reaction quenching protocols to minimize batch variability .
  • Analytical Validation : Cross-check NMR assignments with 2D experiments (HSQC, HMBC) to confirm NO2_2 positioning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.